3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPYJLWRGUEFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546466 | |
| Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103499-21-4 | |
| Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The most widely reported method for synthesizing 3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole involves the cyclization of (1E)-N'-hydroxy-2-phenylethanimidamide (amidoxime) with bromoacetyl chloride. This approach, first detailed by Bedford et al. (1986), proceeds via a two-step mechanism:
Reaction Conditions and Optimization
Key parameters for this method include:
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Solvent : Dichloromethane (DCM) or acetonitrile, which stabilize intermediates without participating in side reactions.
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Temperature : Room temperature (20–25°C) for initial mixing, followed by reflux (40–50°C) to drive cyclization.
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Stoichiometry : A 1:1.2 molar ratio of amidoxime to bromoacetyl chloride ensures complete conversion.
Table 1: Representative Reaction Conditions and Yields
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 70 | >95 |
| Reaction Time | 12 hours (reflux) | 65 | 92 |
| Stoichiometric Ratio | 1:1.2 (amidoxime:acyl chloride) | 70 | 95 |
Purification and Characterization
The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate (7:3) eluent. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks at δ 4.35 ppm (s, 2H, CH₂Br) and δ 7.25–7.35 ppm (m, 5H, benzyl aromatic protons).
Phosphoryl Chloride-Mediated Cyclization of Amidoximes and Carboxylic Acids
Methodology
An alternative route employs phosphoryl chloride (POCl₃) as a cyclizing agent, reacting amidoximes with bromoacetic acid derivatives. This method is advantageous for substrates sensitive to aqueous conditions.
Reaction Steps :
Optimization and Scalability
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Catalyst : Triethylamine (10 mol%) accelerates cyclization by neutralizing HCl byproducts.
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Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
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Temperature : Reflux at 80–100°C for 6–8 hours achieves >80% conversion.
Table 2: Comparative Performance of POCl₃ Method
| Parameter | Value | Yield (%) |
|---|---|---|
| POCl₃ Equivalents | 1.5 | 75 |
| Reaction Temperature | 80°C | 78 |
| Solvent | DMF | 82 |
Side Reactions and Mitigation
Competing hydrolysis of the bromomethyl group can reduce yields. Strategies include:
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Inert Atmosphere : Nitrogen or argon prevents moisture ingress.
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Low-Temperature Addition : Gradual addition of POCl₃ at 0°C minimizes exothermic decomposition.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial methods prioritize scalability and efficiency. Continuous flow reactors enable:
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Enhanced Heat Transfer : Critical for exothermic cyclization steps.
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Automated Monitoring : Real-time adjustment of temperature and stoichiometry improves consistency.
Table 3: Bench-Scale vs. Industrial Production Metrics
| Metric | Bench-Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cycle Time | 12 hours | 6 hours |
| Purity | 95% | 98% |
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products can include dehalogenated compounds or reduced oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown potential as a building block for synthesizing various pharmaceutical agents, particularly in the development of anticancer drugs. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have identified that certain oxadiazole derivatives can induce apoptosis in cancer cells, presenting a promising avenue for drug discovery against various types of carcinoma .
Case Study: Anticancer Derivatives
A study by Maftei et al. highlighted a series of 1,2,4-oxadiazole derivatives with promising anticancer activity. One such compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer . Additionally, another research effort synthesized substituted oxadiazoles that demonstrated comparable or superior activity to established chemotherapeutics like doxorubicin .
Materials Science
Electronic and Optical Properties
3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is being investigated for its potential applications in materials science. Its unique electronic properties make it suitable for developing novel materials with specific optical characteristics. The incorporation of oxadiazole moieties into polymer matrices has been explored to enhance the performance of organic light-emitting diodes (OLEDs) and other electronic devices .
Table 1: Comparison of Oxadiazole Derivatives in Material Science Applications
| Compound | Application Type | Key Features |
|---|---|---|
| This compound | OLEDs | Improved electron transport properties |
| 3-(2-naphthyl)-1,2,4-oxadiazole | FXR antagonists | Selective modulation of metabolic processes |
| 5-(Bromomethyl)-1,2,4-oxadiazole | Photovoltaics | Enhanced light absorption characteristics |
Chemical Biology
Biological Probes and Ligands
In chemical biology, this compound serves as a probe or ligand for studying molecular interactions within biological systems. Its ability to form covalent bonds with nucleophilic sites in proteins allows it to be used in the investigation of enzyme mechanisms and receptor interactions .
Case Study: Interaction Studies
Research has demonstrated that the bromomethyl group can act as an electrophile in reactions with biological macromolecules. This property is exploited to develop selective inhibitors for various biological targets, enhancing our understanding of complex biochemical pathways .
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Oxadiazole Derivatives
Structural and Functional Group Variations
The biological and chemical properties of oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Selected 1,2,4-Oxadiazole Derivatives
| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole | Chloromethyl group at position 5, benzyl at 3 | Anti-inflammatory | Bromine (target) vs. chlorine (analog) |
| 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | Cyclohexyl at 5, bromophenyl at 3 | Anticancer (mechanism under study) | Cyclohexyl vs. bromomethyl; phenyl vs. benzyl |
| 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | Bromophenyl at 3, fluorophenyl at 5 | Antimicrobial | Dual aromatic substituents vs. benzyl/bromomethyl |
| 5-Benzyl-3-(bromomethyl)-1,2,4-oxadiazole (Target) | Bromomethyl at 5, benzyl at 3 | Potential anticancer activity | Reference compound for comparison |
Biological Activity
3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrN₂O, with a molecular weight of approximately 239.07 g/mol. Its structure features a five-membered oxadiazole ring with a benzyl group and a bromomethyl substituent, which contributes to its unique reactivity and biological profile.
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzylhydrazine with a nitrile oxide precursor followed by bromination. Common reaction conditions include:
- Reagents : Benzylhydrazine, nitrile oxide precursor.
- Catalysts : Sodium hydroxide or potassium carbonate.
- Solvents : Dichloromethane or toluene.
- Temperature : Reflux conditions for several hours.
This method allows for the introduction of the bromomethyl group while maintaining the integrity of the oxadiazole ring .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group acts as an electrophile, facilitating covalent interactions with nucleophilic sites in proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways related to cell growth. The compound has shown potential in various cancer models .
- Antimicrobial Properties : It has been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development in antibiotic therapies .
- Anti-inflammatory Effects : Some derivatives within the oxadiazole class have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Efficacy :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Bromomethyl)-1,2,4-oxadiazole | Structure | Lacks the benzyl group; primarily used in industrial applications. |
| 3-Benzyl-5-methyl-1,2,4-oxadiazole | Structure | Contains a methyl group instead of bromomethyl; exhibits different reactivity patterns. |
| 5-(Trifluoromethyl)-1,2,4-oxadiazole | Structure | Known for enhanced lipophilicity and biological activity due to trifluoromethyl substituent. |
The presence of both the benzyl and bromomethyl groups in this compound enhances its reactivity and broadens its potential applications in medicinal chemistry compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole derivatives in acetonitrile using potassium carbonate as a base (10 hours, followed by recrystallization from ethyl acetate) . Alternative routes may use ethanol as a solvent with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation . Optimization requires monitoring reaction time, solvent polarity, and base strength to maximize yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and bromomethyl integration.
- X-ray Crystallography : To resolve molecular conformation, dihedral angles (e.g., 80.2° between oxadiazole and benzyl groups), and intermolecular interactions (weak C–H⋯N hydrogen bonds) .
- Mass Spectrometry : High-resolution MS for molecular weight validation (e.g., CHBrNO, MW ~253.09) .
Advanced Research Questions
Q. How can molecular conformation and intermolecular interactions be analyzed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, using a Bruker SMART diffractometer with Mo Kα radiation (λ = 0.71073 Å) to collect data at 293 K. Structural refinement via SHELXL97 software reveals planarity deviations (e.g., 4.4° dihedral angle within oxadiazole rings) and hydrogen-bonded 2D networks . Computational tools like Mercury or OLEX2 can visualize packing diagrams and quantify non-covalent interactions.
Q. How should researchers address contradictions in reaction yields or purity across studies?
- Methodological Answer : Systematically vary parameters:
- Solvent Effects : Compare polar aprotic (acetonitrile) vs. protic (ethanol) solvents on nucleophilicity .
- Catalyst Screening : Test bases like KCO vs. triethylamine for side-reaction suppression.
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) . Purity discrepancies may arise from inadequate recrystallization; HPLC or GC-MS can validate purity thresholds.
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and charge distribution. Molecular docking studies assess binding affinities for pharmacological targets, while electrostatic potential maps highlight electrophilic sites (e.g., bromomethyl carbon) prone to substitution .
Q. How to design bioactivity assays for oxadiazole derivatives targeting enzyme inhibition?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase or COX-2). Prepare compound solutions in DMSO (≤1% v/v) and test at 1–100 μM concentrations. Monitor inhibition via spectrophotometry (e.g., Ellman’s method for cholinesterase) . Include positive controls (e.g., donepezil) and triplicate runs to ensure reproducibility.
Data Interpretation & Safety
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : Bromomethyl groups are moisture-sensitive. Store under inert gas (N) at −20°C in amber vials. Degradation can be tracked via H NMR (disappearance of CHBr signal at ~4.3 ppm) or TLC. Avoid prolonged exposure to light or acidic conditions to prevent hydrolysis .
Q. How to resolve discrepancies in crystallographic data vs. computational models?
- Methodological Answer : Compare experimental bond lengths/angles (from X-ray) with DFT-optimized geometries. RMSD values >0.1 Å suggest model inaccuracies. Re-optimize computational parameters (e.g., basis set, solvent model) or re-examine crystal quality (e.g., twinning, disorder) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
